molecular formula C12H12N2O2S B1330909 Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate CAS No. 89401-54-7

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

Cat. No. B1330909
CAS RN: 89401-54-7
M. Wt: 248.3 g/mol
InChI Key: JPZUWDDVYNEJHB-UHFFFAOYSA-N
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Description

“Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” is a chemical compound with the CAS Number: 89401-54-7 . Its molecular formula is C12H12N2O2S and has a molecular weight of 248.31 . The compound is also known by its IUPAC name, ethyl 4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” consists of a thiazole ring attached to a pyridine ring and an ester group . The InChI code for the compound is 1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound “Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate” has a molecular weight of 248.31 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Transformation

  • Transformations into Thiazolopyridine Derivatives : Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, prepared from a related compound, was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, while treatment with monosubstituted hydrazines produced 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).

Antimicrobial and Antituberculosis Activity

  • Antimicrobial Agents Synthesis : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, and antituberculosis activity (Jeankumar et al., 2013).

Antimalarial Activity

  • In Vitro and In Silico Antimalarial Activity : Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and its derivatives showed significant antimalarial activity with low IC50 values against Plasmodium falciparum. Docking studies suggested interactions with the trans-2-enoyl acyl carrier protein reductase of P. falciparum (Makam et al., 2014).

Hypoglycemic Agents

  • Hypoglycemic Agents : Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, were synthesized and found to be potent dual-acting hypoglycemic agents activating both glucokinase (GK) and PPARγ (Song et al., 2011).

Anticancer Potential

  • Anticancer Activity : Pyridine-thiazole hybrid molecules, including 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, showed high antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents (Ivasechko et al., 2022).

Biochemical Applications

  • Biochemical Enzyme Studies : The study of the structure of the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana, which is involved in the biosynthesis of thiamin pyrophosphate, an essential coenzyme in ATP production, may provide insights into the biochemical applications of related thiazole compounds (Godoi et al., 2006).

properties

IUPAC Name

ethyl 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZUWDDVYNEJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347211
Record name Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate

CAS RN

89401-54-7
Record name Ethyl 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of thioisonicotinamide (2.76 g) and ethyl 2-chloroacetoacetate (3.6 g) in ethanol (30 ml) was heated for 20 hours under reflux and the solvent was evaporated. To the residue was added saturated sodium hydrogen carbonate solution, and the solution was extracted with ethyl acetate. The extract was washed with water, dried and concentrated. The residue was subjected to silica gel chromatography, and eluted with hexane-ethyl acetate (2:1) to give the title compound as crystals (2.0 g, 40.3%).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
40.3%

Synthesis routes and methods II

Procedure details

2.76 g (20 mmol) of thioisonicotinamide and 3.6 g (22 mmol) of ethyl 2-chloroacetacetate were heated under reflux in 30 ml of ethanol for 20 hours. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Oniga, M Duma, O Oniga, B Tiperciuc, A Pirnau… - …, 2015 - farmaciajournal.com
A fost sintetizată o nouă serie de derivați 4-metil-2-(piridin-4-il)-tiazol-5-il-azolici, pornind de la 4-metil-2-(piridin-4-il)-tiazolil-5-carbohidrazida. Compușii nou sintetizați au fost …
Number of citations: 15 farmaciajournal.com
A Reichelt, JM Bailis, MD Bartberger, G Yao… - European Journal of …, 2014 - Elsevier
The Cell division cycle 7 (Cdc7) protein kinase is essential for DNA replication and maintenance of genome stability. We systematically explored thiazole-based compounds as …
Number of citations: 34 www.sciencedirect.com

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